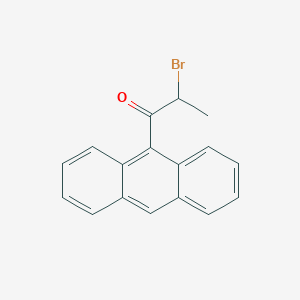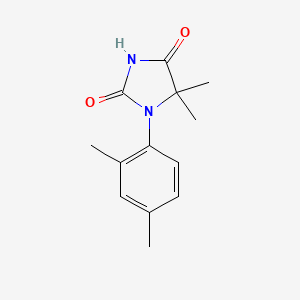
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic compound with the molecular formula C13H21N It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of ammonia . These reactions typically require mild conditions and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes. For example, the condensation of primary diols and amines can be catalyzed by a stable manganese complex, resulting in the formation of pyrroles with high selectivity and yield . Additionally, the use of ionic liquids as reaction media has been shown to enhance the regioselectivity and yield of pyrrole synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-substitution reactions can be achieved using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of N-alkylpyrroles.
Substitution: Formation of N-substituted pyrroles with various functional groups.
Applications De Recherche Scientifique
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Butyl-1-ethenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole, 1-butyl-: A similar compound with a butyl group at the nitrogen atom.
2-Butyl-1-ethenyl-1H-pyrrole: Another derivative with a similar structure but different substitution pattern.
Uniqueness
2-Butyl-1-ethenyl-3-propyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
55847-31-9 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
2-butyl-1-ethenyl-3-propylpyrrole |
InChI |
InChI=1S/C13H21N/c1-4-7-9-13-12(8-5-2)10-11-14(13)6-3/h6,10-11H,3-5,7-9H2,1-2H3 |
Clé InChI |
ZQTBBXRKNPLJFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CN1C=C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


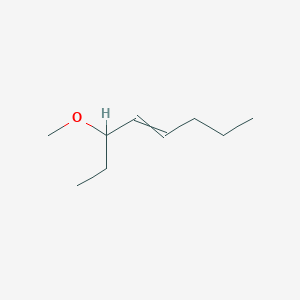
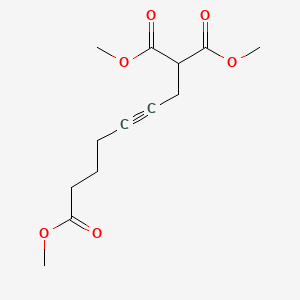
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
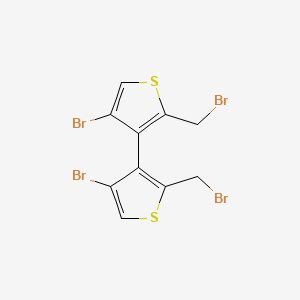
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)

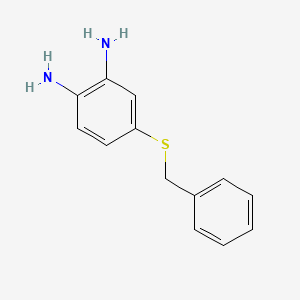

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

